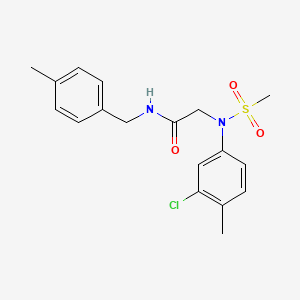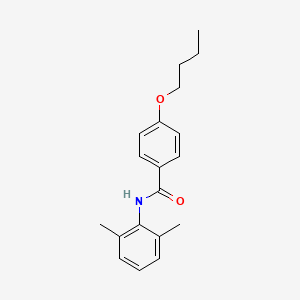![molecular formula C17H24N6O B5180605 N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide, commonly known as PPPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its diverse pharmacological properties. PPPT has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
PPPT exerts its pharmacological effects through multiple mechanisms of action. It inhibits the activity of acetylcholinesterase and monoamine oxidase B, leading to increased levels of acetylcholine and dopamine, respectively. PPPT also reduces oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in various physiological processes. PPPT also reduces oxidative stress and inflammation, which can lead to neuroprotection and improved cognitive function.
実験室実験の利点と制限
PPPT has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, PPPT also has limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for PPPT research, including its potential use in combination with other drugs for the treatment of neurological disorders. PPPT could also be modified to improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of PPPT in humans.
合成法
PPPT can be synthesized through a multi-step process that involves the reaction of 3-phenylpropylamine with tetrazole-1-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the treatment of the reduced intermediate with acetic anhydride.
科学的研究の応用
PPPT has been extensively studied for its potential therapeutic applications in treating various neurological disorders. In Alzheimer's disease, PPPT has been shown to improve memory and cognitive function in animal models by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. PPPT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In Parkinson's disease, PPPT has been shown to protect dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter involved in motor control. PPPT achieves this by inhibiting the activity of monoamine oxidase B, an enzyme that breaks down dopamine. PPPT has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
特性
IUPAC Name |
N-(3-phenylpropyl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(18-10-6-9-15-7-2-1-3-8-15)14-23-16(19-20-21-23)13-22-11-4-5-12-22/h1-3,7-8H,4-6,9-14H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJGIFQQSZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5180536.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5180552.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5180568.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)

